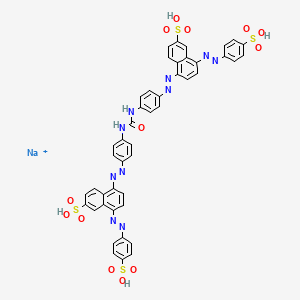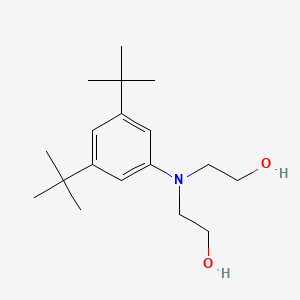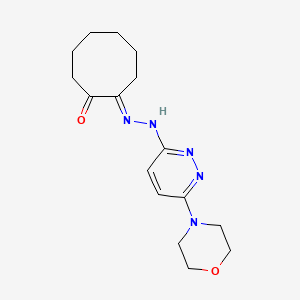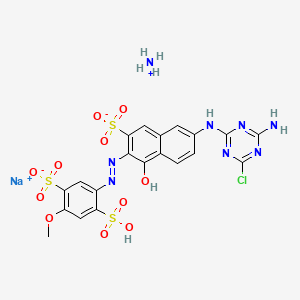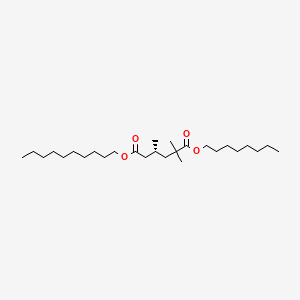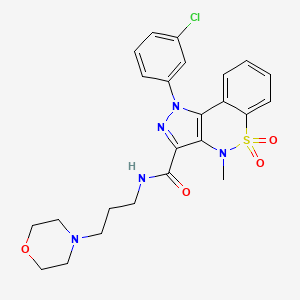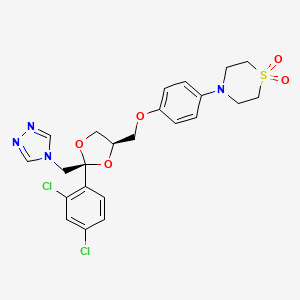
AY9Hdq4A2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethylation, thiolation, and reductive amination to yield the final product .
Ethylation: The 2,5-dimethoxybenzaldehyde is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thiolation: The ethylated product is then reacted with ethanethiol in the presence of a catalyst like aluminum chloride to introduce the ethylthio group.
Reductive Amination: Finally, the thiolated product undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic applications in treating certain psychiatric disorders.
Wirkmechanismus
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine is similar to other phenethylamines such as:
2C-T-2: Another phenethylamine with similar psychoactive properties but differing in the position of the ethylthio group.
4C-T-2: A compound with a similar structure but with variations in the alkyl chain length and position.
Uniqueness
The unique combination of the ethylthio and dimethoxy groups in 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine contributes to its distinct pharmacological profile and differentiates it from other phenethylamines .
Eigenschaften
CAS-Nummer |
850007-13-5 |
|---|---|
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.40 g/mol |
IUPAC-Name |
1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
KLAWPCIXPDTGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC(=C(C=C1OC)SCC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


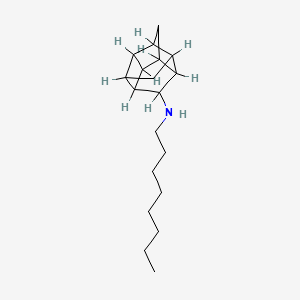
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
